molecular formula C4H6Si2 B14638152 CID 13867524

CID 13867524

Cat. No.: B14638152
M. Wt: 110.26 g/mol
InChI Key: WJUQASQFHPNQEP-UHFFFAOYSA-N
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Description

CID 13867524 is a unique compound registered in the PubChem database, a widely recognized repository for chemical structures and biological activities. For instance, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are characterized by their structural complexity and bioactive roles, suggesting that this compound may similarly possess specialized functional groups or applications .

Properties

Molecular Formula

C4H6Si2

Molecular Weight

110.26 g/mol

InChI

InChI=1S/C4H6Si2/c1-2-4-6-5-3-1/h1-2H,3-4H2

InChI Key

WJUQASQFHPNQEP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC[Si][Si]1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for CID 13867524 involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow reactions, which are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: CID 13867524 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, which may have different chemical and physical properties.

Scientific Research Applications

CID 13867524 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and as a lead compound for drug development. Additionally, it has applications in industry, such as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 13867524 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include key enzymes, receptors, and signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 13867524, we compare it with structurally or functionally related compounds, drawing parallels from documented examples.

Structural Analogues

highlights oscillatoxin derivatives (e.g., CID 101283546 and CID 185389), which share a polycyclic framework. A hypothetical comparison based on structural features might include:

Parameter This compound (Inferred) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not available C₃₄H₅₄O₈ C₃₅H₅₆O₈
Functional Groups Likely cyclic or aromatic Epoxide, ester, methyl groups Additional methyl substitution
Biological Role Unknown Cytotoxic activity Enhanced bioactivity via methylation

Structural modifications, such as methylation in CID 185389, often enhance bioavailability or target specificity, a trend that could extend to this compound if similar functional groups are present .

Functional Analogues

lists substrates and inhibitors of transport proteins, such as taurocholic acid (CID 6675) and betulin-derived inhibitors (CID 72326). These compounds emphasize the importance of steroidal backbones or triterpenoid structures in modulating biological pathways. For example:

  • Taurocholic Acid (CID 6675) : A bile acid derivative critical for lipid absorption, characterized by a cholic acid core conjugated with taurine .
  • Betulin (CID 72326) : A lupane-type triterpene with antiviral and anticancer properties, modified into derivatives like betulinic acid (CID 64971) for improved solubility .

If this compound belongs to a similar class, its functional efficacy might depend on backbone rigidity or side-chain modifications, as seen in these analogues.

Research Findings and Limitations

While direct data on this compound are absent, extrapolation from analogous compounds suggests:

  • Structural Trends : Methylation or hydroxylation could enhance its bioactivity, as seen in oscillatoxin derivatives .
  • Functional Potential: If it shares features with betulin or bile acids, it may interact with lipid metabolism or viral entry pathways .
  • Synthetic Challenges : High-purity synthesis may require advanced catalytic systems or inert atmospheres, akin to CID 57892468 .

Notes

Data Limitations : The absence of direct experimental data for this compound necessitates hypothetical comparisons. Future studies should prioritize structural elucidation via GC-MS or NMR, as demonstrated for CIEO fractions in .

Methodological Consistency : Adhere to guidelines for compound characterization, including IUPAC naming, spectral data reporting, and QC/QA protocols, as outlined in and .

Ethical Compliance : Ensure originality in data presentation to avoid similarity score issues, per and .

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